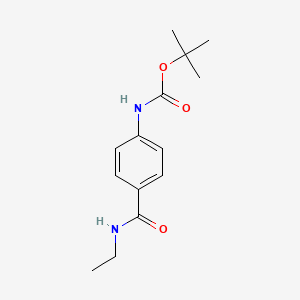

Tert-butyl (4-(ethylcarbamoyl)phenyl)carbamate

Description

Tert-butyl (4-(ethylcarbamoyl)phenyl)carbamate is a carbamate-protected aromatic compound featuring a phenyl ring substituted at the para position with two functional groups: a tert-butoxycarbonyl (Boc) carbamate and an ethylcarbamoyl group (NHCOEt). The Boc group serves as a protective moiety for amines, widely employed in organic synthesis to prevent undesired reactions during multi-step processes .

Properties

Molecular Formula |

C14H20N2O3 |

|---|---|

Molecular Weight |

264.32 g/mol |

IUPAC Name |

tert-butyl N-[4-(ethylcarbamoyl)phenyl]carbamate |

InChI |

InChI=1S/C14H20N2O3/c1-5-15-12(17)10-6-8-11(9-7-10)16-13(18)19-14(2,3)4/h6-9H,5H2,1-4H3,(H,15,17)(H,16,18) |

InChI Key |

DNCFDMRYWNDDME-UHFFFAOYSA-N |

Canonical SMILES |

CCNC(=O)C1=CC=C(C=C1)NC(=O)OC(C)(C)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl (4-(ethylcarbamoyl)phenyl)carbamate typically involves the reaction of tert-butyl carbamate with 4-(ethylcarbamoyl)phenyl isocyanate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Common reagents used in this synthesis include tert-butyl carbamate, 4-(ethylcarbamoyl)phenyl isocyanate, and suitable solvents such as dichloromethane or tetrahydrofuran. The reaction is usually catalyzed by a base such as triethylamine.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to control reaction parameters.

Chemical Reactions Analysis

Hydrolysis and Degradation

The compound undergoes hydrolysis under acidic or basic conditions to yield the corresponding amine and carbonic acid. This reaction is critical for understanding its stability and degradation pathways:

-

Acidic hydrolysis : Catalyzed by strong acids (e.g., HCl), leading to cleavage of the carbamate group.

-

Basic hydrolysis : Using alkali metals (e.g., NaOH), resulting in amine and CO₃²⁻ byproducts.

Reduction Reactions

The carbamate group is susceptible to reduction using strong reagents:

-

LiAlH₄ : Reduces the carbamate to the corresponding amine and alcohol, altering its biological activity.

Substitution Reactions

Alkylation or acylation with alkyl halides or acylating agents modifies the compound’s structure:

-

N-alkylation : Introduces lipophilic groups, enhancing membrane permeability.

-

Acetylation : Modifies the ethylcarbamoyl moiety, affecting enzyme binding.

In Vitro Reactions and Biological Activity

The compound exhibits anti-inflammatory activity, with studies showing inhibition of carrageenan-induced rat paw edema (39–54% inhibition) . Docking studies suggest interactions with COX-2 enzymes, highlighting its therapeutic potential .

Structural Variants and Comparisons

Related compounds with modified functional groups demonstrate distinct reactivity and biological profiles:

Table 2: Structural Variants of Tert-butyl Phenylcarbamates

Scientific Research Applications

Tert-butyl (4-(ethylcarbamoyl)phenyl)carbamate has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.

Biology: The compound is studied for its potential biological activity, including its effects on enzymes and cellular processes.

Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.

Industry: It is used in the production of polymers, coatings, and other industrial materials

Mechanism of Action

The mechanism of action of tert-butyl (4-(ethylcarbamoyl)phenyl)carbamate involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, affecting biochemical pathways within cells. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Structural Variations and Substituent Effects

Notes:

- Lipophilicity : The trifluoromethyl (CF₃) group in increases logP by ~1.5 compared to the ethylcarbamoyl group, improving membrane permeability but reducing aqueous solubility.

- Hydrogen Bonding: Ethylcarbamoyl (NHCOEt) offers moderate H-bond donor/acceptor capacity, whereas sulfamoyl (SO₂NH₂) in provides stronger polarity, enhancing target binding in hydrophilic environments.

- Steric Effects: Cyclopropylaminomethyl in introduces a small, rigid substituent, reducing steric hindrance while improving metabolic stability.

Yield Optimization :

- Pd-catalyzed reactions (e.g., ) achieve ~50–60% yields but require stringent anhydrous conditions.

- Nucleophilic substitutions (e.g., ) yield 20–97%, depending on substituent reactivity and base selection (K₂CO₃ vs. Cs₂CO₃).

Research Findings and Trends

Substituent-Driven Solubility : Ethylcarbamoyl derivatives balance moderate solubility and permeability, whereas CF₃ groups () prioritize lipophilicity for CNS-targeting drugs.

Catalytic Efficiency : Pd-based methods () dominate for complex substitutions but face challenges in scalability compared to nucleophilic routes.

Thermodynamic Stability : Boc-protected carbamates (e.g., ) show superior stability under basic conditions compared to methyl or benzyl carbamates.

Biological Activity

Tert-butyl (4-(ethylcarbamoyl)phenyl)carbamate, often referred to as M4 , is a compound of significant interest due to its biological activities, particularly in the context of neuroprotection and anti-inflammatory effects. This article provides a comprehensive overview of its biological activity, supported by data tables, case studies, and detailed research findings.

Chemical Structure and Synthesis

This compound can be synthesized through the condensation of tert-butyl 2-amino phenylcarbamate with various substituted carboxylic acids, utilizing coupling reagents such as EDCI and HOBt to achieve high yields. The structural characterization is typically performed using spectroscopic methods.

Biological Activity Overview

The biological activity of M4 has been evaluated in various studies, focusing primarily on its anti-inflammatory properties and potential neuroprotective effects against amyloid-beta (Aβ) aggregation, which is relevant in Alzheimer's disease research.

Anti-inflammatory Activity

In a study assessing the anti-inflammatory effects of several carbamate derivatives, M4 exhibited promising results. The percentage inhibition values ranged from 39.021% to 54.239% when compared to the standard drug indomethacin during carrageenan-induced rat paw edema tests. The compounds were noted for their ability to inhibit inflammation within 9 to 12 hours post-administration .

M4 acts as both a β-secretase and an acetylcholinesterase inhibitor , which are critical enzymes involved in the pathogenesis of Alzheimer's disease. By inhibiting these enzymes, M4 prevents the aggregation of Aβ peptides and the formation of fibrils, thereby potentially reducing neurotoxicity associated with Aβ accumulation .

Case Studies and Research Findings

- In Vitro Studies : M4 was tested on astrocyte cell cultures treated with Aβ 1-42. Results indicated that M4 improved cell viability by approximately 20% compared to untreated controls. This suggests a protective effect against Aβ-induced cytotoxicity .

- In Vivo Studies : In scopolamine-induced models of oxidative stress, M4 demonstrated a reduction in malondialdehyde (MDA) levels, indicating decreased lipid peroxidation. However, the results showed no significant difference when compared with galantamine, another known neuroprotective agent .

- Cytokine Production : Treatment with M4 resulted in a decrease in tumor necrosis factor-alpha (TNF-α) levels in astrocytes activated by Aβ 1-42, although this decrease was not statistically significant compared to controls . This suggests that while M4 may modulate inflammatory responses, its efficacy may vary depending on the cellular environment.

Data Table: Summary of Biological Activities

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.